molecular formula C18H36N2O3 B12658300 N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine CAS No. 93893-39-1

N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine

Cat. No.: B12658300
CAS No.: 93893-39-1
M. Wt: 328.5 g/mol
InChI Key: LCZPOZSSUMKXJZ-INIZCTEOSA-N
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Description

N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.5432 It is a derivative of lysine, an essential amino acid, and features a long aliphatic chain attached to the lysine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine typically involves the following steps:

    Starting Materials: The synthesis begins with L-lysine, which undergoes a series of chemical reactions to introduce the dimethyl and oxodecyl groups.

    Dimethylation: The amino group of lysine is dimethylated using reagents such as formaldehyde and formic acid under controlled conditions.

    Acylation: The dimethylated lysine is then acylated with a decanoyl chloride to introduce the 1-oxodecyl group. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxodecyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine can be compared with other similar compounds, such as:

    N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine: This compound has a similar structure but differs in the length of the aliphatic chain.

    N2,N2-Dimethyl-N6-(1-oxooctyl)-L-lysine: This compound has a shorter aliphatic chain compared to this compound.

    N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine: This compound has a longer aliphatic chain compared to this compound.

The uniqueness of this compound lies in its specific aliphatic chain length, which can influence its chemical properties and biological activity.

Properties

CAS No.

93893-39-1

Molecular Formula

C18H36N2O3

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-6-(decanoylamino)-2-(dimethylamino)hexanoic acid

InChI

InChI=1S/C18H36N2O3/c1-4-5-6-7-8-9-10-14-17(21)19-15-12-11-13-16(18(22)23)20(2)3/h16H,4-15H2,1-3H3,(H,19,21)(H,22,23)/t16-/m0/s1

InChI Key

LCZPOZSSUMKXJZ-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Origin of Product

United States

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